BAY 60-7550
描述
Bay 60-7550 是一种有效的、选择性的 II 型环核苷酸磷酸二酯酶 (PDE2) 抑制剂。 它以其高选择性和效力而闻名,使其成为科学研究中宝贵的化合物,尤其是在神经退行性疾病和精神疾病领域 .
科学研究应用
Bay 60-7550 具有广泛的科学研究应用,包括:
作用机制
Bay 60-7550 通过选择性抑制 II 型环核苷酸磷酸二酯酶 (PDE2) 来发挥其作用。这种抑制导致细胞内环 AMP 和环 GMP 水平升高。这些环核苷酸在各种信号通路中充当第二信使,包括那些参与学习、记忆和神经保护的通路。 该化合物对 PDE2A 相对于其他磷酸二酯酶亚型的选择性高归因于其在酶活性位点内的独特结合相互作用 .
生化分析
Biochemical Properties
BAY 60-7550 plays a crucial role in biochemical reactions by inhibiting PDE2, an enzyme responsible for the hydrolysis of cyclic nucleotides such as cAMP and cGMP. By inhibiting PDE2, this compound increases the levels of these cyclic nucleotides, thereby enhancing intracellular signaling pathways. The compound exhibits high selectivity for PDE2 over other phosphodiesterase isoforms, with IC50 values of 2.0 nM for bovine PDE2 and 4.7 nM for human PDE2 . This compound also interacts with other biomolecules, including guanylyl cyclase and adenylyl cyclase, further modulating cyclic nucleotide levels .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, the compound enhances memory and cognitive functions by increasing cAMP and cGMP levels, which activate downstream signaling pathways such as the cAMP-PKA-CREB and cGMP-PKG pathways . These pathways are crucial for synaptic plasticity, learning, and memory. Additionally, this compound has been shown to ameliorate cognitive impairments induced by beta-amyloid peptides in Alzheimer’s disease models by regulating the hypothalamus-pituitary-adrenal (HPA) axis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of PDE2, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of cAMP and cGMP, leading to increased levels of these cyclic nucleotides . The elevated cAMP and cGMP levels activate protein kinases such as PKA and PKG, which phosphorylate target proteins involved in gene expression, synaptic plasticity, and neuronal survival . This compound also enhances the expression of brain-derived neurotrophic factor (BDNF) and cyclic AMP response element-binding protein (CREB), further promoting neuronal health .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and remains effective for up to two years . In vitro studies have shown that this compound can upregulate cGMP and cAMP levels in cultured neurons within a short period, leading to immediate improvements in cellular function . Long-term studies in animal models have demonstrated that chronic administration of this compound can enhance cognitive functions and reduce neurodegeneration over several weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that doses ranging from 0.3 to 3 mg/kg can improve cognitive functions and reduce anxiety-like behaviors in rodents . Higher doses may lead to adverse effects such as nausea and vomiting, which are common side effects of PDE inhibitors . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cyclic nucleotide levels. By inhibiting PDE2, the compound prevents the breakdown of cAMP and cGMP, leading to their accumulation and activation of downstream signaling pathways . These pathways include the cAMP-PKA-CREB and cGMP-PKG pathways, which play essential roles in cellular processes such as gene expression, synaptic plasticity, and neuronal survival .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is soluble in DMSO and ethanol, allowing it to be effectively delivered to target cells . This compound can cross the blood-brain barrier, making it suitable for treating central nervous system disorders . Once inside the cells, the compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target enzymes, PDE2, to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its efficacy .
准备方法
合成路线和反应条件
Bay 60-7550,正式名称为 2-(3,4-二甲氧基苄基)-7-{(1R)-1-[(1R)-1-羟乙基]-4-苯基丁基}-5-甲基咪唑并[5,1-f][1,2,4]三嗪-4(3H)-酮,通过一系列涉及形成咪唑并[5,1-f][1,2,4]三嗪-4(3H)-酮核心结构的化学反应合成。合成路线通常包括以下步骤:
咪唑并[5,1-f][1,2,4]三嗪-4(3H)-酮核的形成: 这是通过在受控条件下使适当的前体环化来实现的。
3,4-二甲氧基苄基的引入: 此步骤涉及用 3,4-二甲氧基苄基氯烷基化核心结构。
羟乙基和苯基丁基的添加: 这些基团是通过一系列取代反应引入的,通常涉及使用保护基来确保选择性。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产反应、高效纯化技术和严格的质量控制措施来确保最终产品的纯度和一致性 .
化学反应分析
反应类型
Bay 60-7550 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成相应的氧化物。
还原: 可以进行还原反应以修饰分子内的官能团。
取代: 可以进行各种取代反应将不同的官能团引入分子。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用诸如氢化锂铝和硼氢化钠之类的还原剂。
取代: 烷基卤化物和酰基氯化物等试剂用于取代反应。
主要产品
从这些反应形成的主要产品取决于所用条件和试剂的具体情况。 例如,氧化可能会生成氧化物,而取代反应可以引入各种官能团,从而导致一系列衍生物 .
相似化合物的比较
Bay 60-7550 与其他类似化合物相比,例如:
EHNA(赤藓糖-9-(2-羟基-3-壬基)腺嘌呤): This compound 的效力比 EHNA 高 100 倍以上,并且对 PDE2A 具有高度选择性.
西地那非他达拉非: 虽然西地那非他达拉非是 PDE5 抑制剂,但 this compound 对 PDE2A 具有选择性,突出了其独特的特异性.
这些比较突出了 this compound 在对 PDE2A 的效力和选择性方面的独特性,使其成为科学研究中宝贵的工具 .
属性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,32H,8,11-12,16H2,1-4H3,(H,29,30,33)/t18-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTWFJKBZGMYCS-NQIIRXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC(=NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)NC(=NN2C(=N1)[C@@H](CCCC3=CC=CC=C3)[C@@H](C)O)CC4=CC(=C(C=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649549 | |
Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439083-90-6 | |
Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(1R)-1-[(1R)-1-hydroxyethyl]-4-phenylbutyl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439083-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAY-60-7550 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439083906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY-60-7550 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRN7LZK9TQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of BAY 60-7550, and how does it interact with this target?
A: this compound selectively inhibits PDE2, an enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [, , ]. this compound binds to the active site of PDE2, preventing the hydrolysis of cAMP and cGMP []. This interaction leads to the accumulation of these cyclic nucleotides within cells [, ].
Q2: What are the downstream effects of PDE2 inhibition by this compound?
A: Inhibition of PDE2 by this compound leads to increased intracellular levels of cAMP and cGMP [, , ]. This increase in cyclic nucleotides activates downstream signaling pathways, including protein kinase A (PKA) and protein kinase G (PKG) [, , , , , ]. These kinases then phosphorylate various target proteins involved in a wide range of cellular processes, including:
- Vasodilation: this compound promotes vasodilation in pulmonary arteries, potentially by augmenting the effects of nitric oxide and prostacyclin [].
- Neuroprotection: this compound shows neuroprotective effects by reversing corticosterone-induced neurotoxicity, possibly through cGMP/PKG-dependent pathways and modulation of ERK, CREB, and BDNF [, ].
- Anti-inflammatory effects: this compound may decrease inflammation in cerebral ischemia-reperfusion injury by regulating PKA signaling and reducing pro-inflammatory cytokine production [].
- Mitochondrial function: this compound improves mitochondrial respiration in septic mice by enhancing mitochondrial cAMP/PKA signaling [].
Q3: Does this compound preferentially affect cAMP or cGMP signaling?
A: While this compound inhibits the degradation of both cAMP and cGMP, research suggests that it might preferentially promote NO/guanylyl cyclase/cGMP signaling in the heart, contributing to its beneficial effects in heart failure models [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C26H33N5O4, and its molecular weight is 479.57 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A: While the provided research articles do not detail specific spectroscopic data, X-ray crystallography has been used to determine the structure of PDE2 in complex with this compound, revealing key interactions within the enzyme's active site [, ].
A5: The provided research articles primarily focus on the biological activity and therapeutic potential of this compound. As a result, they do not provide specific details regarding its material compatibility, stability under various conditions, catalytic properties, or applications in computational chemistry modeling.
Q6: How do structural modifications of this compound affect its activity and selectivity?
A: While specific SAR studies are not detailed in the provided articles, research utilizing molecular docking simulations suggests that the hydrophobic pocket induced upon this compound binding to PDE2 significantly contributes to its binding affinity and selectivity []. Further research exploring modifications to the this compound scaffold and their impact on PDE2 binding could provide valuable insights into optimizing its potency and selectivity.
A6: The provided research articles primarily focus on the biological activity of this compound and do not delve into specific details regarding its stability under various conditions or strategies for formulation optimization.
A6: The provided research articles primarily focus on preclinical research and do not provide information regarding SHE (Safety, Health, and Environment) regulations for this compound.
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A7: The provided research articles primarily focus on the pharmacological effects of this compound and do not provide detailed information regarding its ADME properties.
Q8: What is the in vivo efficacy of this compound in preclinical models?
A8: Preclinical studies demonstrate that this compound exerts various beneficial effects in animal models:
- Reverses cognitive and memory impairments: this compound ameliorates Aβ-induced cognitive deficits in mice, potentially by regulating the hypothalamic-pituitary-adrenal (HPA) axis and modulating CRF and GR expression []. It also reverses functional impairments induced by brain ischemia in mice, possibly through neuroprotective effects and enhanced neuronal plasticity in the hippocampus [].
- Exhibits anxiolytic-like effects: this compound reduces anxiety-like behavior in stressed mice and reverses oxidative stress-induced anxiety [, ]. It also attenuates PTSD-induced anxiety-like behavior in mice, potentially through modulation of cAMP/cGMP signaling in the central amygdala [].
- Reduces alcohol intake: this compound decreases ethanol intake and preference in mice models of PTSD-induced alcohol use disorder, possibly via regulation of cAMP/cGMP signaling in the dorsolateral striatum [].
- Ameliorates pulmonary hypertension: this compound prevents and reverses pulmonary hypertension in animal models, showing additive effects with other therapeutic agents [, ].
- Reduces post-traumatic stress disorder (PTSD) symptoms: this compound ameliorates PTSD-induced alcohol intake disorder and anxiety-like behavior in mice [].
- Improves cardiac function: this compound protects against catecholamine-induced arrhythmia and improves cardiac function after myocardial infarction in mice [].
Q9: What in vitro assays have been used to assess the activity of this compound?
A9: Researchers have utilized various in vitro models to evaluate this compound's effects, including:
- Primary cell cultures: this compound increases cGMP levels in rat cerebral cortical neurons [], modulates calcium handling in stellate ganglia neurons [], and enhances axonal outgrowth in organotypic slice co-cultures [].
- Cell lines: this compound affects cell viability and signaling pathways in hippocampal cell lines (HT-22) [], ovarian cancer cell lines [], mouse alveolar macrophages (MH-S) [], and human embryonic kidney cells (HEK293) [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。